molecular formula C17H32O4 B1616407 diethyl n-decylmalonate CAS No. 5077-96-3

diethyl n-decylmalonate

Cat. No.: B1616407
CAS No.: 5077-96-3
M. Wt: 300.4 g/mol
InChI Key: PAMYCOKKVLYDHI-UHFFFAOYSA-N
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Description

Diethyl n-decylmalonate (systematic name: diethyl 2-(decyl)propanedioate) is a diester derivative of malonic acid, characterized by a central malonate core flanked by an n-decyl alkyl chain and two ethyl ester groups. Its molecular formula is C₁₇H₃₂O₄, with a molecular weight of 300.44 g/mol. This compound is distinguished by its long hydrophobic n-decyl chain, which significantly influences its physical properties, such as solubility and boiling point, compared to simpler malonate esters like diethyl malonate. While direct data on this compound are sparse in the provided evidence, its properties can be inferred from structurally related compounds and general trends in malonate chemistry.

Properties

CAS No.

5077-96-3

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

diethyl 2-decylpropanedioate

InChI

InChI=1S/C17H32O4/c1-4-7-8-9-10-11-12-13-14-15(16(18)20-5-2)17(19)21-6-3/h15H,4-14H2,1-3H3

InChI Key

PAMYCOKKVLYDHI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(C(=O)OCC)C(=O)OCC

Canonical SMILES

CCCCCCCCCCC(C(=O)OCC)C(=O)OCC

Other CAS No.

5077-96-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl n-decylmalonate typically involves the alkylation of diethyl malonate. The process begins with the formation of the enolate ion from diethyl malonate by treating it with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes an S_N2 reaction with an alkyl halide, such as decyl bromide, to form this compound .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl n-decylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl n-decylmalonate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The presence of the decyl group enhances the compound’s lipophilicity, making it suitable for applications in hydrophobic environments .

Comparison with Similar Compounds

Key Properties :

  • Boiling Point : Estimated to exceed 300°C due to the high molecular weight and long alkyl chain.
  • Solubility: Low solubility in water but miscible with nonpolar organic solvents.
  • Applications : Likely used in specialty chemicals, lubricants, or as a plasticizer due to its lipophilicity.

Comparative Analysis with Similar Compounds

Structural Analogues of Diethyl n-Decylmalonate

The table below compares this compound with other dialkyl malonates and related esters, focusing on molecular characteristics and applications:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water Key Applications
This compound C₁₇H₃₂O₄ 300.44 ~300 (est.) Low Plasticizers, Lubricants
Diethyl malonate C₇H₁₂O₄ 160.17 199 Slightly soluble Pharmaceuticals, Knoevenagel synthesis
Dimethyl malonate C₅H₈O₄ 132.11 181 Moderately soluble Organic intermediates
Diethyl succinate C₈H₁₄O₄ 174.20 80 Soluble Food additives, Fragrances
Diethyl di-n-propylmalonate C₁₁H₂₀O₄ 216.27 ~220 (est.) Low Polymer precursors

Impact of Alkyl Chain Length

  • Hydrophobicity: The n-decyl chain in this compound drastically increases its hydrophobicity compared to diethyl malonate (ethyl groups) or dimethyl malonate (methyl groups). This reduces water solubility and enhances compatibility with nonpolar matrices.

Hydrogen Bonding and Solvent Interactions

Shorter-chain malonates, such as dimethyl malonate, exhibit greater hydrogen-bonding capacity due to their ester carbonyl groups, facilitating interactions with polar solvents like methanol or water. In contrast, this compound’s long alkyl chain sterically hinders such interactions, limiting its use in polar solvent systems.

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